molecular formula C11H16ClN3O4S B2547861 tert-Butyl 3-(chlorosulfonyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate CAS No. 2225146-66-5

tert-Butyl 3-(chlorosulfonyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

Cat. No.: B2547861
CAS No.: 2225146-66-5
M. Wt: 321.78
InChI Key: JEMOQELBHLEZAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[1,5-a]pyrazine class, characterized by a bicyclic heteroaromatic core. The tert-butyl ester at the 5-position enhances steric protection and stability, while the chlorosulfonyl group at the 3-position introduces electrophilic reactivity, enabling diverse derivatization (e.g., nucleophilic substitutions, coupling reactions).

Properties

IUPAC Name

tert-butyl 3-chlorosulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O4S/c1-11(2,3)19-10(16)14-4-5-15-8(7-14)9(6-13-15)20(12,17)18/h6H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMOQELBHLEZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=C(C=N2)S(=O)(=O)Cl)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 3-(chlorosulfonyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides an overview of its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C₁₂H₁₅ClN₄O₃S
  • Molecular Weight : 318.79 g/mol
  • CAS Number : 2225146-66-5

Synthesis and Derivatives

The synthesis of this compound typically involves the chlorosulfonation of a precursor pyrazolo[1,5-a]pyrazine derivative. Variants of this compound have been synthesized to explore their biological activities, including cytotoxicity and effects on cellular mechanisms.

Cytotoxicity

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, a study highlighted that hybrid compounds derived from similar scaffolds showed IC₅₀ values in the low micromolar range against HeLa and K562 cells, indicating strong anti-cancer properties .

Compound Cell Line IC₅₀ (µM)
Compound 5HeLa0.16
Compound 6SK-LU-16.63
This compoundTBDTBD

The biological activity of this compound is thought to be linked to its interaction with microtubules. Similar compounds have been shown to disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is crucial as it targets the cytoskeleton of cancer cells, which is vital for their proliferation and survival.

Case Studies

Several case studies have explored the effects of related compounds on cancer cell lines:

  • HeLa Cells : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrazine induced G2/M phase arrest and apoptosis in HeLa cells through microtubule destabilization.
  • K562 Cells : Another investigation showed that certain derivatives exhibited enhanced cytotoxicity compared to standard treatments like cisplatin.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituents at the 3-position, influencing reactivity, solubility, and applications:

Compound Name Substituent (R) Molecular Weight (g/mol) Key Properties References
tert-Butyl 3-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate -CH2NH2 252.32 Polar, nucleophilic; used in peptide coupling or as a building block for amines
tert-Butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate -Br 302.17 Electrophilic; participates in Suzuki-Miyaura cross-coupling reactions
tert-Butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate -CH2OH 253.29 Hydrophilic; prone to oxidation or esterification
tert-Butyl 3-(furan-3-yl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate -C4H3O (furan) 320.34 Aromatic; enhances π-π interactions in receptor binding
Target Compound -SO2Cl ~316.78 (estimated) Electrophilic; reactive toward amines/thiols; potential sulfonamide formation

Stability and Handling

  • tert-Butyl Esters : Generally stable under basic/neutral conditions but cleaved by strong acids (e.g., HCl in dioxane) .
  • Chlorosulfonyl-Specific Considerations : Likely moisture-sensitive; requires storage under inert conditions to prevent hydrolysis to sulfonic acids.

Q & A

Q. What controls and replicates are critical in assessing neuroprotective effects?

  • Best Practices :
  • Positive Controls : Use established neuroprotectants (e.g., memantine) to benchmark efficacy .
  • Technical Replicates : Triplicate measurements in cell viability assays (e.g., MTT) reduce variability .
  • Blinding : Minimize bias in histological scoring of amyloid plaques .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.